
N-(4-benzamidophenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzamidophenyl)-2-methylbenzamide, also known as BAM, is a chemical compound with potential use in scientific research. BAM is a small molecule that is capable of binding to certain proteins in the body, which can have a range of effects on cellular processes. In
作用机制
N-(4-benzamidophenyl)-2-methylbenzamide works by binding to specific proteins in the body, such as the protein Bcl-2. This binding can have a range of effects on cellular processes, including the induction of apoptosis (cell death) and the inhibition of autophagy (a process by which cells break down and recycle damaged components).
Biochemical and Physiological Effects:
N-(4-benzamidophenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain cancer cell lines, and enhance the efficacy of certain chemotherapy drugs. Additionally, N-(4-benzamidophenyl)-2-methylbenzamide has been shown to inhibit autophagy, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-(4-benzamidophenyl)-2-methylbenzamide in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of these proteins in a more targeted way. Additionally, N-(4-benzamidophenyl)-2-methylbenzamide is a small molecule that is relatively easy to synthesize and purify. However, one limitation of using N-(4-benzamidophenyl)-2-methylbenzamide is that it may not be effective in all cell types or under all conditions, which can make interpreting results more challenging.
未来方向
There are many potential future directions for research on N-(4-benzamidophenyl)-2-methylbenzamide. For example, researchers could investigate the use of N-(4-benzamidophenyl)-2-methylbenzamide in combination with other drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-benzamidophenyl)-2-methylbenzamide and its effects on different cellular processes. Finally, researchers could investigate the potential use of N-(4-benzamidophenyl)-2-methylbenzamide in the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's.
Conclusion:
In conclusion, N-(4-benzamidophenyl)-2-methylbenzamide is a small molecule with potential applications in scientific research. Its specificity for certain proteins and ability to induce apoptosis and inhibit autophagy make it a valuable tool for studying cellular processes and diseases such as cancer. While there are limitations to its use, N-(4-benzamidophenyl)-2-methylbenzamide has many potential future directions for research that could lead to new discoveries and treatments for a variety of diseases.
合成方法
N-(4-benzamidophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.
科学研究应用
N-(4-benzamidophenyl)-2-methylbenzamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been used as a tool to study the role of certain proteins in cellular processes such as apoptosis and autophagy. N-(4-benzamidophenyl)-2-methylbenzamide has also been used in studies of cancer cell biology, as it is capable of inhibiting the growth of certain cancer cell lines.
属性
IUPAC Name |
N-(4-benzamidophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHZJGMGKPHXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidophenyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


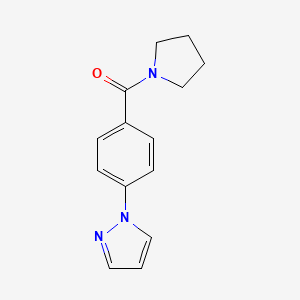
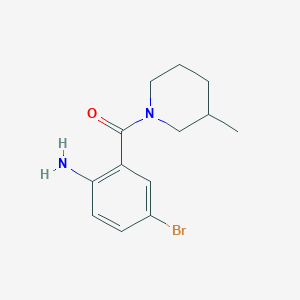

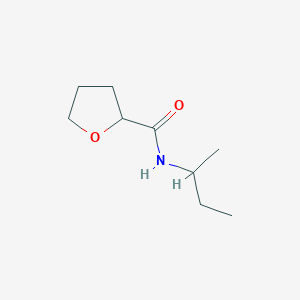
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
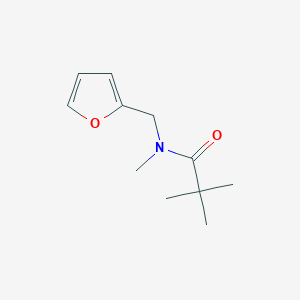
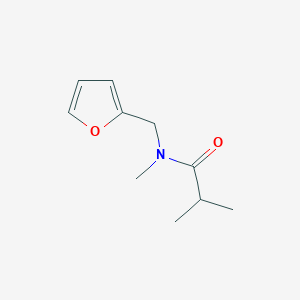
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

